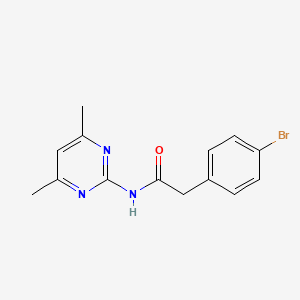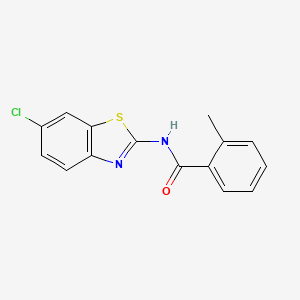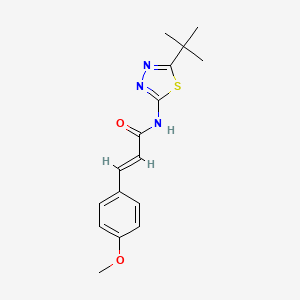
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide, commonly known as TBA-354, is a small molecule compound that has been studied for its potential use as an anti-cancer agent. This compound has shown promise in preclinical studies and has been the subject of several scientific research studies.
Mechanism of Action
The mechanism of action of TBA-354 is not fully understood, but it is thought to work by inhibiting the activity of a protein called tubulin. Tubulin is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin, TBA-354 can disrupt cell division and induce cell death in cancer cells.
Biochemical and Physiological Effects:
TBA-354 has been shown to have several biochemical and physiological effects. In preclinical studies, TBA-354 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TBA-354 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of TBA-354 is that it has shown activity against a range of cancer cell lines, making it a potentially useful anti-cancer agent. Additionally, TBA-354 has been shown to be effective in inhibiting tumor growth in animal models. However, one limitation of TBA-354 is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Future Directions
There are several future directions for research on TBA-354. One area of research is to better understand its mechanism of action, which could lead to the development of more effective anti-cancer agents. Additionally, further preclinical studies are needed to determine the safety and efficacy of TBA-354 in animal models. Finally, clinical trials are needed to determine the safety and efficacy of TBA-354 in humans.
Synthesis Methods
The synthesis of TBA-354 involves a multi-step process that includes the reaction of tert-butylhydrazine with 2-bromoacetic acid to form tert-butylhydrazine hydrobromide. This compound is then reacted with thiosemicarbazide to form 5-tert-butyl-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 4-methoxyphenylacrylic acid to form TBA-354.
Scientific Research Applications
TBA-354 has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, TBA-354 has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, TBA-354 has been shown to be effective in inhibiting tumor growth in animal models.
properties
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-5-8-12(21-4)9-6-11/h5-10H,1-4H3,(H,17,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDKEBONZQCES-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

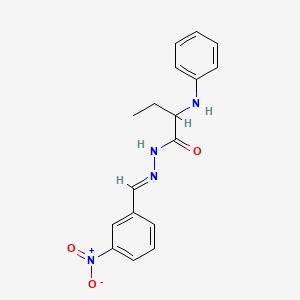

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)
![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
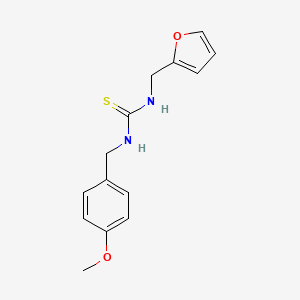
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)
